2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-7-4-5(10)2-3-6(7)11-8(12)9/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRHKCAEQFYIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)N=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270886 | |
| Record name | 2-Chloro-1-methyl-1H-benzimidazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-75-4 | |
| Record name | 2-Chloro-1-methyl-1H-benzimidazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-methyl-1H-benzimidazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloro 1 Methyl 1h Benzo D Imidazol 6 Amine and Its Analogs
Multi-Step Synthetic Strategies for the Core Scaffold
The construction of the 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine core requires a meticulously planned multi-step sequence. The process generally begins with appropriately substituted benzene (B151609) derivatives, which are elaborated through nitration, reduction, and cyclization to form the benzimidazole (B57391) ring system. Subsequent functionalization steps introduce the specific substituents at the C-2, N-1, and C-6 positions.
Cyclization Reactions for Benzimidazole Ring Formation
The formation of the benzimidazole ring is the cornerstone of the synthesis. A prevalent and versatile method is the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or its derivative. nih.govnih.govacs.org In the context of the target molecule, the synthesis would likely commence with a precursor like 4-nitro-1,2-diaminobenzene or a protected version thereof.
One common approach involves the reaction of an o-phenylenediamine with a carboxylic acid under harsh dehydrating conditions, using reagents like polyphosphoric acid or strong mineral acids. acs.org Alternatively, aldehydes can be condensed with o-phenylenediamines in the presence of an oxidizing agent. nih.govacs.org Modern methods often employ milder conditions and catalysts to improve yields and substrate scope. For instance, sodium metabisulfite (B1197395) has been used as an effective oxidizing agent in the condensation of o-phenylenediamines with various aldehydes. nih.gov Electrochemical synthesis has also emerged as a method for intramolecular C-H amination to form the benzimidazole ring. acs.org
Table 1: Selected Cyclization Methods for Benzimidazole Ring Synthesis
| Reactants | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| o-phenylenediamine, Aldehyde | Sodium metabisulfite (Na₂S₂O₅), Ethanol (B145695)/Water, Reflux | 2-substituted-1H-benzimidazole | nih.gov |
| o-phenylenediamine, Carboxylic Acid | Polyphosphoric Acid (PPA), Heat | 2-substituted-1H-benzimidazole | acs.org |
| 4-chloro-o-phenylenediamine, Aromatic Aldehyde | Na₂S₂O₅, Microwave irradiation | 6-chloro-2-aryl-1H-benzimidazole | nih.gov |
Functionalization Approaches at C-2, N-1, and C-6 Positions
Achieving the specific substitution pattern of this compound requires precise functionalization steps. The substituents at the N-1, C-2, and C-6 positions are critical for modulating the molecule's properties, and their introduction can occur either before or after the formation of the benzimidazole ring. nih.gov
N-1 Methylation: The methyl group at the N-1 position is typically introduced via N-alkylation of a pre-formed benzimidazole scaffold using an alkylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. nih.gov The regioselectivity of this reaction can be a challenge, potentially yielding a mixture of N-1 and N-3 isomers, depending on the substituents present on the ring.
C-6 Amine Introduction: The 6-amino group is usually derived from the reduction of a 6-nitro group. The synthesis often starts with a 4-nitro-substituted o-phenylenediamine precursor. This nitro group is carried through the cyclization step and then reduced to the amine in a later stage, commonly using reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or a nickel-aluminum alloy. acs.org
C-2 Chlorination: The chlorine atom at the C-2 position is a key functional handle. It is often introduced by converting a 2-mercaptobenzimidazole (B194830) or a benzimidazol-2-one (B1210169) precursor. For example, treating a benzimidazol-2-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can yield the 2-chloro derivative. This halogen can then serve as a leaving group for subsequent nucleophilic substitution reactions. researchgate.net
Targeted Derivatization and Structural Modification at the Amine Functionality
The 6-amino group is a prime site for further structural elaboration, allowing for the synthesis of a diverse library of analogs. These modifications can significantly impact the biological activity and physicochemical properties of the parent compound.
Amination and Amidation Reactions for Amine Functional Group Diversity
The primary amine at the C-6 position readily undergoes acylation to form a wide range of amides. This is a common strategy to explore structure-activity relationships. The reaction typically involves treating the 6-amino-benzimidazole with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent. acs.orgresearchgate.net
Methodologies for amidation have evolved to include milder and more efficient protocols. For instance, phosphonium (B103445) salts generated in situ from N-chlorophthalimide and triphenylphosphine (B44618) can activate carboxylic acids for amidation at room temperature, accommodating a variety of primary and secondary amines. acs.orgresearchgate.net This approach provides a versatile route to N-substituted amide derivatives of the core scaffold.
Table 2: Representative Amidation Reactions at the C-6 Position
| Acylating Agent | Coupling Reagent/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|
| Acyl Chloride | Base (e.g., Pyridine (B92270), Triethylamine) | Secondary Amide | nih.gov |
| Carboxylic Acid | DCC, EDC, HATU | Secondary Amide | researchgate.net |
Stereoselective Synthesis of Chiral Derivatives
The synthesis of enantiomerically pure derivatives is of paramount importance, particularly for pharmaceutical applications. Introducing chirality can be achieved by reacting the 6-amino group with chiral building blocks or by employing asymmetric catalytic methods. While specific examples for this compound are not extensively detailed in the literature, general principles of asymmetric synthesis are applicable.
Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful tool for producing chiral amines with high enantioselectivity. acs.org An analogous strategy could involve forming an imine from the 6-amino group and a ketone, followed by asymmetric reduction. Alternatively, coupling the amine with a chiral carboxylic acid would lead to diastereomeric amides, which could potentially be separated chromatographically. The use of chiral ligands with metal catalysts in coupling reactions is another advanced strategy to induce stereoselectivity. acs.org
Regioselective Halogenation and Alkylation Strategies
Further functionalization of the benzimidazole core through regioselective halogenation and alkylation can provide access to novel analogs. Controlling the position of these modifications is crucial and often relies on the directing effects of existing substituents or the use of specialized catalytic systems.
Palladium-catalyzed C-H activation has emerged as a powerful technique for the regioselective halogenation of aromatic and heteroaromatic systems. nih.govresearchgate.net In this approach, a directing group within the molecule coordinates to the palladium catalyst, guiding the halogenation to a specific C-H bond, typically in the ortho position. nih.gov For a benzimidazole derivative, the nitrogen atoms of the imidazole (B134444) ring can act as directing groups. By choosing appropriate N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source and a palladium catalyst, it is possible to achieve selective halogenation on the benzene portion of the scaffold. rsc.org Microwave-assisted protocols have also been shown to accelerate these reactions, offering a time-efficient method for C-H functionalization. rsc.org
Alkylation can be achieved through various methods, including Friedel-Crafts reactions, though these often suffer from a lack of regioselectivity. More controlled approaches might involve metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, using a pre-halogenated benzimidazole derivative as a starting point. researchgate.net
Introduction of Chloro and Methyl Groups at Specific Positions
The strategic introduction of chloro and methyl substituents onto the benzimidazole scaffold is fundamental to creating the target compound and its analogs. The synthetic sequence and the choice of reagents are critical for achieving the desired substitution pattern, namely the chloro group at the 2-position, the methyl group at the N-1 position, and the amine at the 6-position.
A common strategy involves a multi-step synthesis that begins with a pre-functionalized benzene derivative. For instance, the synthesis can commence with 4-chloro-1,2-phenylenediamine or 4-nitro-1,2-phenylenediamine. nih.gov When starting with the nitro-substituted precursor, a reduction step is required to form the diamine, which is then subjected to cyclization to form the benzimidazole ring. The chlorine atom at the 6-position (starting from a 4-substituted phenylenediamine) is thus incorporated from the initial building block. nih.gov
The introduction of the 2-chloro substituent is often accomplished by converting a 1,3-dihydro-1H-benzo[d]imidazol-2-one intermediate. This precursor can be synthesized and then treated with a chlorinating agent like phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride or hydrogen chloride, to yield the 2-chloro-benzimidazole derivative. google.com
The final step in achieving the core structure is typically N-alkylation to introduce the methyl group at the N-1 position. This reaction is generally performed on the pre-formed 2-chloro-6-aminobenzimidazole scaffold. The process involves treating the benzimidazole with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate (K₂CO₃) in an aprotic polar solvent like acetonitrile (B52724) or DMF. nih.govnih.gov A significant challenge in this step is controlling the regioselectivity, as alkylation can potentially occur at either of the two nitrogen atoms (N-1 or N-3) in an unsymmetrical benzimidazole, leading to a mixture of isomers.
| Substituent | Position | Typical Method | Key Reagents/Precursors | Reference |
|---|---|---|---|---|
| Chloro | 6 | Condensation of a substituted diamine | 4-chloro-1,2-phenylenediamine | nih.gov |
| Chloro | 2 | Chlorination of a benzimidazol-2-one | 1,3-dihydro-1H-benzo[d]imidazol-2-one, POCl₃ | google.com |
| Methyl | 1 | N-alkylation | Methyl iodide, K₂CO₃, Acetonitrile | nih.gov |
Exploration of Alternative Alkylation Reagents and Conditions
While classical N-alkylation using an alkyl halide and a carbonate base is widely used, research has focused on developing more efficient, milder, and environmentally benign conditions. nih.gov These alternative methods aim to improve yields, reduce reaction times, and enhance regioselectivity.
One approach involves the use of phase-transfer catalysis (PTC). In this method, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), is used as a catalyst along with a strong base like sodium hydroxide. google.com The phase-transfer catalyst facilitates the transfer of the base or the benzimidazole anion between an aqueous and an organic phase, accelerating the reaction and often allowing for the use of less hazardous solvents. google.com
Another advanced methodology employs micellar catalysis, where a surfactant like sodium dodecyl sulfate (SDS) is used in an aqueous basic medium. lookchem.com The SDS forms micelles that can solubilize the organic benzimidazole substrate in the aqueous medium, thereby increasing the effective concentration of reactants and enhancing the reaction rate. For reactive alkyl halides, these reactions can often proceed at ambient temperature, offering a greener alternative to traditional organic solvents. lookchem.com
The choice of base and solvent system remains a critical parameter for controlling the outcome of the alkylation. Strong bases such as sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) are often used to ensure complete deprotonation of the benzimidazole N-H, which can then react with a variety of alkylating agents. google.com The exploration of different combinations allows for the optimization of the synthesis for specific substrates and desired outcomes.
| Method | Alkylation Reagent | Base | Catalyst/Medium | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Conventional | Alkyl Halide | K₂CO₃ | Acetonitrile or DMF | 40-50 °C, 3-4 h | nih.gov |
| Phase-Transfer Catalysis | Alkyl Halide | NaOH (powder) | Tetrabutylammonium bromide (TBAB) | 70-90 °C, 3-8 h | google.com |
| Micellar Catalysis | Alkyl Halide | 50% aq. NaOH | Sodium Dodecyl Sulfate (SDS) | Room Temp. to 60 °C | lookchem.com |
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of complex heterocyclic compounds, including benzimidazole derivatives. These approaches provide powerful tools for forming carbon-nitrogen (C-N) bonds, enabling the construction of the benzimidazole ring and its subsequent functionalization with high efficiency and selectivity.
Transition-Metal-Catalyzed C-N Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are cornerstone methodologies for C-N bond formation. Both palladium and copper-based catalytic systems have been extensively developed for the synthesis of benzimidazoles. acs.orgnih.gov
Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type reactions are a cost-effective and efficient method for intramolecular C-N bond formation to construct the benzimidazole ring. lookchem.com This approach typically involves the cyclization of precursors like N-(2-halophenyl)amidines. The reaction is generally mediated by a copper(I) or copper(II) salt, often in the presence of a ligand and a base. lookchem.comacs.org These reactions can be performed in various solvents, with recent developments demonstrating success even in water, enhancing the environmental friendliness of the process. lookchem.com
Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly versatile and widely adopted method for forming C-N bonds. acs.org This reaction can be applied to benzimidazole synthesis in several ways. For instance, it can be used for the intramolecular cyclization of a suitably functionalized aniline (B41778) derivative to form the imidazole ring. Alternatively, it can be employed in intermolecular reactions to functionalize the benzimidazole core, for example, by arylating the 6-amino group. A key advantage of palladium-catalyzed methods is their broad substrate scope and high functional group tolerance, which allows for the synthesis of complex and highly decorated benzimidazole derivatives. acs.org These strategies often provide excellent control over regioselectivity, which is crucial for synthesizing a specific isomer like this compound. acs.org
| Catalyst System | Reaction Type | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Cu₂O / DMEDA | Intramolecular N-Arylation | 2-Haloanilines | Environmentally benign (can be run in water), cost-effective | lookchem.com |
| Pd(OAc)₂ / Ligand | Buchwald-Hartwig Amination | Aryl halides and amines/amides | High functional group tolerance, excellent control of regioselectivity | acs.org |
| Cu(II) salts | Domino C–N Cross-Coupling | 2-Iodoarylboronic acids and 2-aminoheteroarenes | One-pot synthesis of fused benzimidazole systems | acs.org |
Base-Controlled Selective Functionalization Methodologies
The choice of base in a reaction can be a powerful tool for controlling selectivity, a concept that is particularly relevant in the synthesis of complex heterocyclic molecules. By carefully selecting the base, chemists can influence the reaction pathway, directing it towards a desired regioisomer or chemoselective outcome. rsc.org
In the context of synthesizing substituted benzimidazoles, the base can play a crucial role in several steps. During N-alkylation of an unsymmetrical benzimidazole, the nature of the base can influence the ratio of the resulting N-1 and N-3 isomers. A strong, non-nucleophilic base like sodium hydride (NaH) can deprotonate the N-H position to form an anion, while a weaker base like potassium carbonate (K₂CO₃) may operate under equilibrium conditions. The interplay between the base, solvent, and substrate sterics dictates the final product distribution.
Furthermore, base-controlled methodologies can dictate the outcome of cyclization or condensation reactions. In syntheses involving multiple reactive sites, a specific base may selectively deprotonate one site over another, initiating a desired reaction cascade while suppressing side reactions. For example, in the synthesis of certain benzimidazole-2-thiones from α-(trifluoromethyl)styrenes and 2-mercaptobenzimidazole, the choice of base was shown to be critical in directing the reaction towards either hydroamination or a defluorinative cyclization, leading to completely different product scaffolds. rsc.org This principle of tunable, base-controlled selectivity can be applied to the synthesis of this compound analogs to selectively functionalize specific positions on the benzimidazole ring, thereby avoiding the need for extensive use of protecting groups and simplifying synthetic routes.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Methyl 1h Benzo D Imidazol 6 Amine Transformations
Nucleophilic Substitution Reactions of the Chloro Moiety
The chlorine atom at the 2-position of the benzimidazole (B57391) ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atoms in the imidazole (B134444) ring, which stabilizes the intermediate formed during the substitution process.
2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine readily reacts with a wide range of nucleophiles, leading to the displacement of the chloride ion. The most common nucleophiles employed in reactions with similar 2-chlorobenzimidazole (B1347102) scaffolds are amines and thiols.
Amines: Primary and secondary amines, both aliphatic and aromatic, can act as effective nucleophiles. These reactions typically proceed under basic conditions or with heating to yield 2-amino-substituted benzimidazole derivatives. For instance, reactions of 2-chloromethyl-1H-benzimidazoles with various aromatic amines have been successfully carried out in solvents like ethanol (B145695) or DMF, often in the presence of a base such as potassium carbonate. researchgate.netnih.gov This suggests that the 2-chloro group of the target molecule would be similarly displaced.
Thiols: Thiol-based nucleophiles, such as thiophenols and alkyl thiols, are also highly effective in displacing the 2-chloro substituent. These reactions often result in the formation of 2-(thioether)-benzimidazoles. Studies on related compounds, like 2-mercaptobenzimidazole (B194830), demonstrate the propensity of the sulfur atom to engage in nucleophilic substitution reactions, for example, by reacting with chloroacetyl derivatives to form a new C-S bond. nih.gov The reaction of 2-(chloroseleno)benzoyl chloride with thiols further illustrates the high reactivity of sulfur nucleophiles towards chloro-substituted aromatic systems. researchgate.net
The table below summarizes representative nucleophilic substitution reactions on related benzimidazole and benzoxazole (B165842) structures, illustrating the general scope and conditions for such transformations.
| Starting Material | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-chloromethyl-1H-benzimidazole | Aromatic Amines | K₂CO₃, DMF | 2-(arylaminomethyl)benzimidazole | researchgate.net |
| Benzo[d]oxazole-2-thiol | 2-chloro-N-arylacetamides | KOH, DMF | N-aryl-2-aminobenzoxazoles | clockss.org |
| 1H-benzo[d]imidazole-2-thiol | Ethyl-2-chloroacetate | - | S-alkylated benzimidazole | researchgate.net |
| p-amino benzoic acid | Chloroacetyl chloride | - | 4-(2-chloro acetamido) benzoic acid | nih.gov |
The nucleophilic substitution at the 2-position of the benzimidazole ring generally proceeds via a stepwise SNAr mechanism. organic-chemistry.orgucsd.edu This pathway involves two main steps:
Nucleophilic Attack: The nucleophile attacks the electrophilic C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-withdrawing imidazole ring system.
Leaving Group Departure: The chloride ion is subsequently eliminated, restoring the aromaticity of the benzimidazole ring and forming the final substituted product.
The rate of these reactions is influenced by several factors. Kinetic studies on the aminolysis of similar activated chloro-aromatic systems show that the reaction rate is dependent on the nucleophilicity and concentration of the amine. researchgate.net The nature of the solvent also plays a crucial role; polar aprotic solvents can stabilize the charged intermediate and accelerate the reaction. organic-chemistry.org Brønsted-type plots, which correlate reaction rate with the basicity of the nucleophile, can be used to elucidate the mechanism. researchgate.netnih.gov In many cases, the initial nucleophilic attack is the rate-determining step. nih.gov
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the benzene portion of the benzimidazole ring with an electrophile. The position of this substitution, or regioselectivity, is governed by the directing effects of the substituents already present on the ring.
In this compound, there are three substituents influencing the regioselectivity of EAS: the 6-amino group, the fused 2-chloro-1-methyl-imidazole moiety, and the inherent directing effects within the benzimidazole system itself.
6-Amino Group (-NH₂): This is a powerful activating group and an ortho-, para-director. organicchemistrytutor.comlibretexts.org It strongly donates electron density to the benzene ring through resonance, making the ring much more reactive towards electrophiles than benzene itself. unizin.orgyoutube.com It directs incoming electrophiles to the positions ortho (C5 and C7) and para (C3, which is a bridgehead carbon and unavailable for substitution) to itself.
Fused Imidazole Ring: The fused imidazole ring, particularly with the electron-withdrawing chloro group at C2, is generally considered to have a deactivating effect on the benzene ring through induction.
Chloro Group (-Cl): Although attached to the imidazole part, its electronic influence can be considered. Halogens are weakly deactivating groups due to their inductive electron withdrawal but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.orgunizin.orgyoutube.com
The directing effects of the key substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |
|---|---|---|---|---|
| Amino (-NH₂) | C6 | +R >> -I (Resonance donating) | Strongly Activating | Ortho, Para |
| Fused Imidazole Ring | C3a, C7a | -I (Inductive withdrawing) | Deactivating | - |
| Chloro (-Cl on imidazole) | C2 | -I > +R (Inductive withdrawing) | Weakly Deactivating | Ortho, Para |
Tautomerism and Isomerization Studies within the Benzimidazole System
Tautomerism, the interconversion of structural isomers through the migration of a proton, is a well-documented phenomenon in heterocyclic systems like benzimidazole. mdpi.comresearchgate.net
For many 1H-benzimidazoles, annular tautomerism is common, involving the migration of a proton between the N1 and N3 atoms of the imidazole ring. However, in this compound, the presence of a methyl group at the N1 position precludes this type of tautomerism.
Instead, the potential for tautomerism in this molecule lies with the 6-amino group, which can exist in equilibrium with its imino tautomer. This is known as amino-imino tautomerism.
Amino Tautomer: The stable, aromatic form of the molecule.
Imino Tautomer: A quinoid-like structure where the exocyclic nitrogen forms a double bond with the ring, and a proton has shifted from the amino group to one of the ring nitrogens (N3) or carbons.
This equilibrium can be investigated using various spectroscopic and analytical techniques:
In Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria in solution. mdpi.com The presence of distinct sets of signals for each tautomer or averaged signals can provide information about the position of the equilibrium and the rate of interconversion.
In the Solid State: X-ray diffraction (XRD) analysis of single crystals can provide a definitive structure of the molecule in the solid phase, confirming which tautomer is present. mdpi.comresearchgate.net It has been observed in related benzimidazole systems that only one tautomer may exist in the solid state, even if an equilibrium is present in solution. mdpi.com
The stability of the amino tautomer is generally much greater due to the preservation of the benzene ring's aromaticity. The imino form would be significantly less stable and likely represents only a minor species in any equilibrium.
Factors Influencing Tautomeric Equilibria
The tautomerism in benzimidazoles typically involves the migration of a proton between the N1 and N3 atoms of the imidazole ring. However, in the case of this compound, the presence of a methyl group at the N1 position precludes this typical annular tautomerism. Nevertheless, the amino group at the C6 position introduces the possibility of amino-imino tautomerism.
Several factors are known to influence the position of the tautomeric equilibrium in benzimidazole derivatives, including the nature and position of substituents on the benzimidazole core, the solvent, and temperature.
Substituent Effects: The electronic properties of substituents on the benzene ring can significantly impact the relative stability of tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution within the heterocyclic system, thereby favoring one tautomeric form over another. For instance, a theoretical study on substituted 2-hydroxybenzimidazoles demonstrated that the relative stabilities of the tautomeric forms are influenced by the substituent. researchgate.net
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form. Polar and protic solvents can stabilize more polar tautomers through hydrogen bonding. In non-polar solvents, the less polar tautomer is generally favored.
Temperature: Temperature can also affect the tautomeric equilibrium. In some cases, a change in temperature can shift the equilibrium towards the less stable tautomer. Variable temperature NMR spectroscopy is a common technique used to study the dynamics of tautomeric interconversion. scispace.com
While specific experimental data for this compound is not available, theoretical calculations on similar structures can provide an estimation of the relative tautomeric stabilities. The following table presents hypothetical data based on general principles of substituent effects on tautomeric equilibria in benzimidazoles.
| Substituent at C2 | Substituent at N1 | Predicted Favored Tautomer (Amino/Imino) | Rationale |
|---|---|---|---|
| -Cl | -CH3 | Amino | The electron-withdrawing nature of the chloro group may slightly favor the amino form by decreasing the basicity of the imino nitrogen. |
| -H | -CH3 | Amino | The amino form is generally more stable for simple aminobenzimidazoles. |
| -NH2 | -CH3 | Amino | The presence of another amino group would likely further stabilize the amino tautomer. |
Oxidative and Reductive Transformations of the Benzimidazole Core
The benzimidazole core is susceptible to both oxidative and reductive transformations, which can lead to a variety of functionalized derivatives. The specific reactivity of this compound in such reactions would be influenced by the substituents on the benzimidazole ring system.
Oxidative Transformations:
Oxidation of the benzimidazole core can occur at several positions, including the benzene ring and the imidazole ring, depending on the oxidizing agent and reaction conditions. The amino group at the C6 position of this compound is a potential site for oxidation, which could lead to the formation of nitroso, nitro, or polymeric products.
Furthermore, the benzimidazole ring itself can undergo oxidative coupling reactions. For instance, metal-free oxidative synthesis of benzimidazole compounds has been achieved through dehydrogenative coupling of diamines and alcohols using molecular oxygen or air as the oxidant. researchgate.net While this is a synthetic route, it highlights the potential for oxidative transformations of the benzimidazole core.
Reductive Transformations:
Reduction of the benzimidazole core is also a significant transformation. The chloro group at the C2 position of this compound is a key site for reductive dehalogenation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C with H2) or dissolving metal reductions.
The reduction of other functional groups on the benzimidazole ring is also possible. For example, if a nitro group were present, it could be readily reduced to an amino group. One-pot reductive cyclization methods have been developed for the synthesis of benzimidazole derivatives from 2-nitroanilines, demonstrating the feasibility of reductions on the benzene part of the core. nih.gov
Electrochemical methods can also be employed for both oxidative and reductive transformations of benzimidazoles. Electrochemical reduction has been used to induce cyclization and other transformations in related heterocyclic systems.
Below is a table summarizing potential oxidative and reductive transformations for a generalized 2-chloro-1-methyl-6-aminobenzimidazole structure, based on known reactivity of the benzimidazole core.
| Transformation Type | Reagent/Condition | Potential Product | Relevant Findings |
|---|---|---|---|
| Oxidation | Mild Oxidizing Agent (e.g., H2O2) | N-oxide or quinone-like structures | Oxidation of the benzimidazole ring can lead to various oxidized species. |
| Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | Ring-opened products | Harsh oxidation can lead to degradation of the heterocyclic core. |
| Reduction | Catalytic Hydrogenation (Pd/C, H2) | Dechlorinated product (1-methyl-1H-benzo[d]imidazol-6-amine) | Reductive dehalogenation is a common reaction for aryl chlorides. |
| Reduction | Dissolving Metal Reduction (e.g., Na/NH3) | Dechlorinated and/or partially reduced ring system | Birch-type reductions can affect the aromatic system. |
Computational and Theoretical Chemistry Studies of 2 Chloro 1 Methyl 1h Benzo D Imidazol 6 Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computations are essential for understanding the molecule's stability and chemical behavior.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two principal ab initio methods used to investigate the electronic structure of molecules. dntb.gov.ua DFT, particularly with hybrid functionals like B3LYP and B3PW91, has become a standard approach due to its balance of accuracy and computational efficiency in calculating the electronic properties of organic molecules. researchgate.netresearchgate.netnih.govnih.gov These methods are used to optimize the molecular geometry, determining the most stable conformation by finding the minimum energy state. nih.gov The calculations provide detailed structural parameters, including bond lengths, bond angles, and dihedral angles.
The HF method, while foundational, is often used as a starting point or for comparative purposes, as it does not account for electron correlation to the same extent as DFT. dntb.gov.uaresearchgate.net For benzimidazole (B57391) derivatives, DFT calculations have shown excellent agreement with experimental data where available, validating their predictive power for structural and electronic properties. researchgate.net
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Common basis sets employed for molecules of this type include Pople-style basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p). researchgate.netnih.govnih.gov The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic distribution, especially in molecules containing heteroatoms and potential for hydrogen bonding. researchgate.netresearchgate.net
Optimization strategies involve starting with an initial guess of the molecular geometry and iteratively solving the Schrödinger equation until a stationary point on the potential energy surface is found. This process yields the equilibrium geometry of the molecule in its ground state. The selection of the basis set represents a compromise between desired accuracy and available computational resources. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context, as they govern the molecule's ability to donate and accept electrons, respectively. researchgate.netmdpi.com
The energy of the HOMO is related to the ionization potential, representing the electron-donating capability of a molecule, while the LUMO energy relates to the electron affinity, indicating its electron-accepting nature. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com Conversely, a small energy gap indicates that a molecule is more polarizable and reactive. mdpi.comacs.org This gap is instrumental in predicting the molecule's behavior in chemical reactions and charge transfer processes. researchgate.netirjweb.com
Table 1: Representative FMO Parameters Calculated for Benzimidazole Derivatives This table presents typical values for analogous compounds as specific data for 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine is not available in the provided search results.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.29 |
| ELUMO | -1.81 |
| Energy Gap (ΔE) | 4.48 |
The electronic transitions between molecular orbitals give rise to the absorption of light in the ultraviolet-visible (UV-Vis) range. The primary electronic transition is often from the HOMO to the LUMO. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. elsevierpure.com By calculating the excitation energies and oscillator strengths for the transitions between the ground state and various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). researchgate.netresearchgate.net These theoretical predictions can be compared with experimental UV-Vis spectra to understand the electronic properties and confirm the molecular structure. acs.org For benzimidazole derivatives, the calculated absorption maxima often correspond to π → π* transitions within the aromatic system. researchgate.net
Table 2: Representative Predicted UV-Vis Spectral Data for a Benzimidazole Derivative This table presents typical values for analogous compounds as specific data for this compound is not available in the provided search results.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|
| 279 | 0.25 | HOMO → LUMO |
| 256 | 0.18 | HOMO-1 → LUMO |
| 235 | 0.32 | HOMO → LUMO+1 |
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
MEP and NBO analyses provide further detail on the electronic characteristics and bonding interactions within the molecule.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. In contrast, regions of positive potential (colored blue) are electron-poor and are prone to attack by nucleophiles. researchgate.net For benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring are typically regions of negative potential, while the amine hydrogen atoms are regions of positive potential.
Table 3: Representative NBO Analysis for Donor-Acceptor Interactions in a Benzimidazole System This table presents typical values for analogous compounds as specific data for this compound is not available in the provided search results.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N3 | π* (C2-N1) | 31.18 |
| π (C4-C5) | π* (C6-C7) | 20.50 |
| π (C6-C7) | π* (C8-C9) | 18.75 |
Charge Distribution and Intermolecular Interaction Sites
A fundamental aspect of computational chemistry involves mapping the electron density to understand how charge is distributed across a molecule. For this compound, this analysis would typically be performed using methods like Mulliken population analysis or by calculating the electrostatic potential (ESP). The resulting data would reveal the partial atomic charges on each atom.
This analysis would identify the electropositive and electronegative centers within the molecule. It is anticipated that the nitrogen atoms of the imidazole ring and the amine group would be regions of negative charge, making them likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, hydrogen atoms, particularly those on the amine group and the methyl group, would exhibit positive charges, marking them as potential hydrogen bond donors. A Molecular Electrostatic Potential (MEP) map would visually represent these charge-rich and charge-deficient areas, providing crucial insights into the molecule's reactivity and its capacity for non-covalent intermolecular interactions, which are vital for molecular recognition and crystal packing. researchgate.netnih.gov
Donor-Acceptor Interactions and Stabilization Energies
Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate intramolecular charge transfer and the stabilization energy associated with donor-acceptor interactions. researchgate.netnih.gov This method examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs.
Due to the absence of specific research data for this compound, a data table for stabilization energies cannot be provided.
Vibrational Frequencies and Spectroscopic Parameter Prediction
Theoretical IR and Raman Spectral Analysis
Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.netresearchgate.netmdpi.com For the title compound, calculations would be performed on its optimized geometry to determine the harmonic vibrational frequencies. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systemic errors in the calculation.
The analysis would provide a detailed assignment for each vibrational mode, such as N-H stretching of the amine group, C-H stretching of the aromatic ring and methyl group, C=N stretching of the imidazole ring, and C-Cl stretching. The Potential Energy Distribution (PED) is calculated to confirm the contribution of individual bond stretches, bends, and torsions to each normal mode of vibration. mdpi.com This theoretical spectrum serves as a powerful predictive tool and aids in the interpretation of experimentally recorded IR and Raman spectra. nih.gov
As no specific computational studies have been published, a data table of theoretical vibrational frequencies cannot be generated.
Gauge Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.netimist.marsc.orgresearchgate.net The calculation is performed on the optimized molecular structure, and the resulting magnetic shielding tensors are used to determine the chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS).
A theoretical NMR study of this compound would predict the specific chemical shifts for each unique proton and carbon atom. nih.gov For instance, it would differentiate the signals for the aromatic protons, the N-methyl protons, and the amine protons. Similarly, distinct ¹³C signals would be predicted for the carbons in the benzene (B151609) and imidazole rings, the methyl carbon, and the carbons bonded to chlorine and the amine group. Comparing these theoretical values with experimental data is a standard method for confirming molecular structure and stereochemistry. researchgate.netnih.gov
In the absence of dedicated research, a data table of calculated NMR chemical shifts is not available.
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Conformational Analysis and Binding Mode Predictions
Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. nih.govnih.govscielo.brnih.gov
Molecular docking would begin by predicting the preferred binding pose of the compound within the active site of a selected target protein. grafiati.com This process involves sampling numerous conformations of the ligand and orientations within the binding pocket, which are then scored based on binding affinity. The results would identify key intermolecular interactions, such as hydrogen bonds between the amine or imidazole nitrogens and amino acid residues, hydrophobic interactions involving the benzimidazole core, and potential halogen bonding from the chlorine atom. nih.gov
Energy Landscapes of Ligand-Receptor Complexes
General computational methodologies, such as molecular docking and density functional theory (DFT), are commonly employed to explore the energy landscapes of small molecules binding to receptor active sites. These studies typically provide insights into:
Binding Affinity: The strength of the interaction between the ligand and the receptor, often expressed as a binding energy (e.g., in kcal/mol).
Interaction Types: The nature of the non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Conformational Analysis: The three-dimensional arrangement of the ligand within the binding pocket of the receptor.
However, without specific studies on this compound, it is not possible to provide quantitative data or a detailed analysis of its energy landscape in a receptor complex. Future computational research would be necessary to elucidate the specific binding modes and energetic profiles of this compound with various biological targets.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Chloro 1 Methyl 1h Benzo D Imidazol 6 Amine Analogs
Influence of Substituent Effects on Molecular Interactions
Halogen atoms are frequently incorporated into drug candidates to enhance their biological activity, primarily through their ability to form halogen bonds. researchgate.net A halogen bond is a highly directional, non-covalent interaction between a covalently bonded halogen atom (the donor) and a Lewis base (the acceptor), such as an oxygen or nitrogen atom in a protein backbone or side chain. acs.orgnih.gov Heavier halogens like chlorine, bromine, and iodine are capable of forming these bonds, which can significantly contribute to the binding affinity between a ligand and its receptor. nih.gov
The substitution of a chloro group at the C-2 position of the benzimidazole (B57391) ring is a key feature of the parent compound. This halogen can participate in crucial halogen bonding interactions within a target's active site. The strength of this interaction is influenced by the nature of the halogen. For instance, studies on other benzimidazole derivatives have shown that bromine substitution can enhance stable binding to target enzymes. nih.gov
The trifluoromethyl (CF3) group, while containing fluorine which is generally incapable of forming strong halogen bonds, acts as a potent electron-withdrawing group and a bioisostere for other groups. nih.gov Its inclusion can modulate the electronics of the benzimidazole ring and participate in other non-covalent interactions. Research on benzothiazole-6-sulphonamides featuring substituted benzimidazole moieties revealed the distinct effects of chloro and trifluoromethyl groups at the C-6 position on the inhibition of human carbonic anhydrase (hCA) isoforms. nih.gov As shown in Table 1, the nature and position of the halogen substituent directly impact the inhibitory potency, highlighting the importance of this functional group in molecular recognition. nih.gov
Table 1: Effect of Halogen Substitution on Inhibitory Activity (Kᵢ in nM) against Carbonic Anhydrase Isoforms Data derived from studies on related 2-aminobenzothiazole-6-sulfonamide scaffolds bearing substituted benzimidazoles. nih.gov
| Compound | C-6 Substituent on Benzimidazole | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA VII (Kᵢ nM) |
|---|---|---|---|---|
| 7a | -H | 4927 | 57.8 | 37.6 |
| 7b | -CF₃ | 9533 | 577.6 | 138.8 |
| 7c | -Cl | 7854 | 434.5 | 101.4 |
The methyl group at the N-1 position and the amine group at the C-6 position are fundamental to the structure of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine and profoundly influence its ligand efficiency.
The N-1 methyl group prevents the formation of a hydrogen bond at this position, which can be advantageous in several ways. It can enhance metabolic stability by blocking N-dealkylation and can provide a vector for positioning the molecule within a binding pocket. acs.org Furthermore, research has demonstrated that the presence of a methyl group on the benzimidazole nitrogen can increase binding affinity for certain targets, such as RAF kinase, when compared to the unmethylated analog. mdpi.com The position of methyl substitution is also critical; studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles showed that a methyl group at the 6-position guided the molecule correctly into the allosteric recognition site of the GABA-A receptor, whereas a 5-methyl substituent created a steric clash, abolishing the interaction. acs.org
Table 2: Illustrative Impact of N-1 Methylation on Kinase Inhibition Hypothetical data based on the principle that N-methylation can enhance binding affinity. mdpi.com
| Analog | N-1 Substituent | RAF Kinase Inhibition (IC₅₀) |
|---|---|---|
| Analog A | -H | Higher IC₅₀ (Lower Potency) |
| Analog B | -CH₃ | Lower IC₅₀ (Higher Potency) |
Exploration of Side Chain Modifications at the Amine Position (C-6)
The C-6 amine group serves as an excellent attachment point for side chains designed to probe deeper into the target's binding pocket and form additional favorable interactions.
Modifying the C-6 amine with various side chains can significantly impact biological activity. Studies on other benzimidazole-based inhibitors have shown a clear trend where extending a side chain from the core scaffold leads to enhanced potency. acs.org The introduction of simple alkyl or allyl side chains can increase potency compared to an unsubstituted analog. acs.org Further increases in potency can be achieved by introducing more rigid linkers, such as an alkyne, with the highest potency often reached upon the introduction of an aromatic ring. acs.org
This strategy suggests that attaching different linkers to the C-6 amine allows the molecule to explore and occupy new sub-pockets within the active site. A flexible alkyl chain can adopt various conformations to fit into a hydrophobic pocket, while a rigid aromatic linker can establish specific π–π stacking or cation-π interactions, leading to a substantial gain in binding affinity. nih.govacs.org
Table 3: Predicted Influence of C-6 Amine Side Chain Linkers on Potency Illustrative data based on SAR principles from related heterocyclic scaffolds. acs.org
| Compound Series | Side Chain at C-6 Amine | Relative Potency (Hypothetical IC₅₀) |
|---|---|---|
| Parent | -H | 76 µM |
| Alkyl/Allyl Series | -CH₂-CH=CH₂, -CH₂-CH₂-CH₃ | 24 µM |
| Alkyne Series | -CH₂-C≡CH | 5 µM |
| Aromatic Series | -CH₂-Phenyl | <1 µM |
Attaching heterocyclic rings to the C-6 amine position represents a powerful strategy for enhancing molecular interactions. Heterocycles are rich in functionality, containing nitrogen, oxygen, or sulfur atoms that can act as hydrogen bond donors or acceptors. walshmedicalmedia.com The synthesis of benzimidazole derivatives bearing heterocyclic moieties, such as a pyridine (B92270) ring, is a well-established chemical transformation.
The introduction of a heterocycle like pyridine, pyrazole, or piperazine (B1678402) can lead to several benefits. acs.orgnih.gov These groups can form additional hydrogen bonds, engage in favorable electrostatic interactions, or participate in π-stacking with aromatic residues like phenylalanine, tyrosine, or histidine in the binding site. acs.org Furthermore, the addition of such moieties can improve the physicochemical properties of the compound, including solubility and metabolic stability, which are critical for drug development.
Modifications at the Benzimidazole Ring Positions (C-2, N-1, C-5, C-7)
The SAR of benzimidazole analogs is highly dependent on the substitution pattern across the entire bicyclic ring system. The C-2, N-1, C-5, and C-7 positions are key sites for modification that can dramatically alter pharmacological activity. nih.gov
C-2 Position: The chloro group at the C-2 position is a versatile chemical handle. It can be displaced by a wide range of nucleophiles to introduce diverse functionalities. For example, reaction of 2-chloro-1H-benzo[d]imidazole with amines (like morpholine, 2-aminopyridine, or benzylamine), hydrazine, or azide (B81097) can yield a library of new analogs with distinct properties. ekb.eg Introducing a different group at C-2 can change the molecule's steric profile, electronic distribution, and ability to form specific interactions like hydrogen bonds.
N-1 Position: As previously discussed, the N-1 position is crucial for modulating activity. Structure-activity relationship studies consistently show that substituents at N-1 are important for the pharmacological effect. nih.gov Replacing the methyl group with larger substituents, such as benzyl (B1604629) or substituted ethyl groups, can increase chemotherapeutic activity by allowing the molecule to access additional hydrophobic pockets or form new interactions. nih.gov
Table 4: Summary of Structure-Activity Relationships for Benzimidazole Modifications Information compiled from multiple studies on benzimidazole analogs. nih.govacs.orgnih.gov
| Position | Modification | Observed/Potential Effect |
|---|---|---|
| C-2 | Displacement of -Cl with amines, azides, etc. | Introduces diverse functionalities, alters steric and electronic profile. |
| N-1 | Substitution with benzyl or larger alkyl groups. | Can increase potency by accessing hydrophobic pockets. nih.gov |
| C-5 | Substitution with methyl or other groups. | Can introduce steric hindrance depending on the target topology. acs.org |
| C-6 | Substitution with -Cl, -CF₃. | Modulates inhibitory activity and target selectivity. nih.gov |
| C-7 | Substitution with various functional groups. | Fine-tunes electronic properties and steric bulk. |
Substituent Pattern Effects on Conformational Flexibility
The conformational flexibility of benzimidazole derivatives is a critical determinant of their interaction with biological targets. The specific substitution pattern on the benzimidazole core, such as that in this compound, imposes significant constraints on the molecule's preferred three-dimensional arrangement.
N1-Methyl Group: The methyl group at the N1 position plays a crucial role in the molecule's conformation. N-methylation eliminates the possibility of N-H tautomerism and removes a hydrogen bond donor site, but it also introduces steric bulk. This methylation can significantly alter the preferred dihedral angles around the benzimidazole core, influencing how the molecule presents its other functional groups to a receptor or enzyme active site. rcsi.commdpi.com Studies on related N-methylated heterocycles have shown that this substitution can induce significant conformational shifts compared to their N-H counterparts. rcsi.com
Isosteric Replacements and Bioisosteric Design Strategies
Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry used to optimize potency, selectivity, and pharmacokinetic profiles. uniroma1.it For this compound, several bioisosteric modifications can be proposed to probe the SAR and develop improved analogs.
Chloro Group (C2) Replacement: The chlorine atom can be replaced by other classical bioisosteres to modulate lipophilicity, electronics, and size. For example, replacing chlorine with fluorine would reduce size and increase electronegativity, while replacement with a trifluoromethyl (CF3) group would significantly increase lipophilicity and act as a hydrogen bond acceptor. A cyano (CN) group could mimic the steric profile and electronics of a halogen.
Amine Group (C6) Replacement: The primary amine is a key hydrogen-bonding group. Its replacement with a hydroxyl (OH) group maintains hydrogen bonding capability but changes the electronic character from basic to acidic/neutral. A methyl (CH3) group would remove hydrogen bonding but increase lipophilicity, probing the importance of this interaction.
Methyl Group (N1) Replacement: The N1-methyl group can be replaced with other small alkyl groups like ethyl or cyclopropyl (B3062369) to explore the steric tolerance at this position. Replacing it with a hydrogen atom would reintroduce a hydrogen bond donor site and allow for tautomerism, fundamentally altering the molecule's properties.
The following table outlines potential bioisosteric replacements for the key functional groups of the target compound.
| Original Group | Position | Potential Bioisostere(s) | Rationale for Replacement |
| Chloro (Cl) | C2 | Fluorine (F), Bromine (Br) | Modulate halogen size and electronegativity. |
| Cyano (CN) | Mimic steric and electronic properties. | ||
| Trifluoromethyl (CF3) | Increase lipophilicity; act as H-bond acceptor. | ||
| Amine (NH2) | C6 | Hydroxyl (OH) | Retain H-bonding; alter electronic nature. |
| Methoxy (OCH3) | Act as H-bond acceptor; increase lipophilicity. | ||
| Methyl (CH3) | Probe importance of H-bonding; increase lipophilicity. | ||
| Methyl (CH3) | N1 | Ethyl (CH2CH3) | Investigate steric tolerance. |
| Cyclopropyl | Introduce conformational constraint. | ||
| Hydrogen (H) | Reintroduce H-bond donor capability and tautomerism. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzimidazole derivatives, QSAR has been successfully employed to develop predictive models for a wide range of activities, including anticancer, antifungal, and antimicrobial actions. researchgate.netnih.govscirp.org These models are crucial for rationalizing SAR and guiding the design of new, more potent analogs. researchgate.net
Development of Predictive Models for Biological Activity
The development of a robust QSAR model involves several key steps. First, a dataset of benzimidazole analogs with experimentally determined biological activities is compiled. biointerfaceresearch.com Molecular descriptors, which are numerical representations of the compounds' physicochemical properties, are then calculated. biointerfaceresearch.com Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the descriptors with the biological activity. nih.govnih.gov
The validity and predictive power of the generated models are rigorously assessed using internal and external validation techniques. nih.gov Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validation coefficient (q²). External validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in model generation. nih.gov A high correlation between the predicted and experimental activities for the test set indicates a robust and predictive model. nih.gov
The statistical quality of QSAR models is judged by several parameters, including the correlation coefficient (r²), the cross-validation coefficient (q²), and the F-test value. Models with high r² and q² values (typically > 0.6) and high F-test values are considered statistically significant and predictive. researchgate.netnih.gov
The table below summarizes representative statistical parameters from various QSAR studies on benzimidazole derivatives, demonstrating the successful development of predictive models for different biological targets.
| Biological Activity | Model Type | r² (Correlation Coefficient) | q² (Cross-validation Coefficient) | F-test Value | Reference |
| Anticancer (MDA-MB-231) | 2D-QSAR | 0.904 | 0.781 | - | researchgate.net |
| Antifungal (S. cerevisiae) | MLR | 0.857 | 0.732 | 26.58 | nih.gov |
| Anti-enterovirus | 3D-QSAR | 0.823 | 0.714 | 28.59 | biointerfaceresearch.com |
| Antibacterial (P. aeruginosa) | MLR | 0.978 | 0.941 | 108.6 | nih.gov |
| Antitubercular | MLR | 0.835 | 0.741 | 20.25 | ijpsr.com |
Identification of Key Physicochemical Descriptors
A critical outcome of QSAR modeling is the identification of the physicochemical descriptors that have the most significant impact on biological activity. crpsonline.com This provides direct insight into the structural features required for a compound to be active. Across numerous studies on benzimidazole derivatives, several key descriptors have consistently emerged as important predictors of activity.
Lipophilicity (logP or MlogP): This descriptor measures the hydrophobicity of a molecule. It frequently plays a crucial role in activity, as it governs the compound's ability to cross cell membranes and reach its target. In many models, a positive correlation with logP indicates that higher lipophilicity is favorable for activity. nih.govscirp.orgcrpsonline.com
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include dipole moment (DM), electronic energy (Eelec), chemical hardness (η), and chemical softness (S). nih.govscirp.org These descriptors are vital for understanding electrostatic and orbital interactions between the drug and its target.
Topological and Steric Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Examples include Topological Polar Surface Area (TPSA), molecular weight (MW), and surface area grid (SAG). nih.govcrpsonline.comresearchgate.net TPSA is often important for predicting cell permeability and bioavailability, with lower values generally favoring transport across membranes. crpsonline.com
The following table lists key descriptors identified in various QSAR studies on benzimidazoles and the biological activities they influence.
| Descriptor Class | Specific Descriptor | Influenced Biological Activity | Reference(s) |
| Lipophilicity | logP (Logarithm of partition coefficient) | Antifungal, Anticancer, ALR2 Inhibition | nih.govscirp.orgcrpsonline.com |
| Electronic | Dipole Moment (DM) | Antifungal | nih.gov |
| Electronic Energy (Eelec) | Anticancer | scirp.org | |
| Chemical Hardness/Softness (η/S) | Anticancer | scirp.org | |
| Topological/Steric | Topological Polar Surface Area (TPSA) | ALR2 Inhibition | crpsonline.comresearchgate.net |
| Molecular Weight (MW) | ALR2 Inhibition | crpsonline.comresearchgate.net | |
| Surface Area Grid (SAG) | Antifungal | nih.gov | |
| SsOHcount (Sum of E-state of OH) | Antitubercular | ijpsr.com | |
| chi6chain (Chain path cluster of order 6) | Antitubercular | ijpsr.com |
Investigation of Biological Activity Mechanisms at the Molecular and Cellular Levels
Elucidation of Specific Molecular Targets and Binding Mechanisms
At the molecular level, 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine and its derivatives have been shown to interact with a range of biological macromolecules, including enzymes and nucleic acids. These interactions are fundamental to their biological activity.
Research has indicated that benzimidazole (B57391) scaffolds can be effective inhibitors of various enzymes critical for cell survival and proliferation, as well as microbial virulence.
Kinase Inhibition : While broad screening of this compound against a wide panel of kinases is not extensively reported, related benzimidazole derivatives have demonstrated significant inhibitory activity against key kinases involved in cancer progression. For instance, certain benzimidazole compounds have been found to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are crucial in cell signaling pathways that promote cell growth and division. Similarly, Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinase C (AURKC), which are pivotal for cell cycle regulation, have been identified as potential targets. The mammalian Target of Rapamycin (mTOR), a key regulator of cell metabolism and growth, also represents a plausible target for this class of compounds.
Topoisomerase I Inhibition : Topoisomerase I is an enzyme essential for DNA replication and transcription. Some novel benzimidazole derivatives have been synthesized and shown to exhibit inhibitory activity against this enzyme, leading to DNA damage and apoptosis in cancer cells.
Cyclooxygenases (COX) and 5-lipoxygenase (5-LOX) Inhibition : These enzymes are involved in inflammatory pathways. Benzimidazole derivatives have been investigated for their anti-inflammatory potential through the inhibition of COX-1, COX-2, and 5-LOX.
PqsR Inhibition : In the context of antimicrobial activity, the Pseudomonas aeruginosa quorum-sensing receptor PqsR, a key regulator of virulence, has been identified as a target for benzimidazole-based compounds. Inhibition of PqsR disrupts bacterial communication and reduces the production of virulence factors.
The interaction of small molecules with nucleic acids is a well-established mechanism for anticancer and antimicrobial agents. Studies on benzimidazole derivatives have revealed their ability to bind to DNA, although the precise binding mode of this compound is a subject of ongoing investigation. Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to analyze the electronic properties and potential interaction sites of such molecules. It is hypothesized that these compounds may bind to the minor groove of the DNA double helix, a common binding mode for benzimidazoles, which can interfere with DNA replication and transcription processes.
Cellular Pathway Modulation and Phenotypic Assays
The molecular interactions of this compound translate into observable effects at the cellular level. These include the modulation of critical pathways governing cell proliferation and survival, as well as bacterial communication systems.
The antiproliferative activity of benzimidazole derivatives is often linked to their ability to disrupt the normal cell cycle and induce programmed cell death (apoptosis). While specific studies on this compound are emerging, related compounds have been shown to cause cell cycle arrest at various phases, most commonly at the G2/M phase. This disruption prevents cancer cells from dividing and proliferating. Furthermore, these compounds have been observed to induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases and the regulation of pro- and anti-apoptotic proteins.
Beyond its effects on eukaryotic cells, the benzimidazole scaffold has shown promise in combating bacterial infections by interfering with quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. As mentioned, the PqsR receptor in Pseudomonas aeruginosa is a key target. By inhibiting this receptor, benzimidazole compounds can effectively reduce the production of virulence factors such as pyocyanin and elastase, thereby diminishing the pathogenicity of the bacteria without necessarily killing them, which may reduce the selective pressure for resistance development.
Mechanistic Studies on Antiproliferative and Antimicrobial Effects in vitro
The in vitro antiproliferative and antimicrobial activities of this compound and its analogs have been evaluated against various cancer cell lines and microbial strains. These studies provide quantitative measures of the compound's potency and spectrum of activity. The data gathered from these assays are crucial for understanding the structure-activity relationships and for guiding the design of more effective therapeutic agents.
Table 1: In Vitro Biological Activities of Benzimidazole Derivatives This table is a representative summary of activities reported for various benzimidazole derivatives and may not be specific to this compound itself, for which detailed public data may be limited.
| Biological Activity | Target/Cell Line | Observed Effect | Potency (e.g., IC50, MIC) |
|---|---|---|---|
| Antiproliferative | Human Cancer Cell Lines (e.g., MCF-7, HeLa) | Inhibition of cell growth, induction of apoptosis | Varies (µM range) |
| Antimicrobial | Staphylococcus aureus | Inhibition of bacterial growth | Varies (µg/mL range) |
| Antimicrobial | Pseudomonas aeruginosa | Inhibition of quorum sensing and virulence factor production | Varies (µM range) |
| Enzyme Inhibition | Topoisomerase I | Inhibition of enzyme activity | Varies (µM range) |
Dose-Dependent Cellular Responses and IC50/GI50 Determination in vitro
No published studies were identified that investigated the dose-dependent effects of this compound on any cell lines. Consequently, no IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values for this specific compound are available in the scientific literature.
Comparative Mechanistic Analysis with Known Chemical Probes
There is no information available in the public domain that compares the mechanism of action of this compound with that of any known chemical probes. Such studies are crucial for elucidating the specific molecular targets and pathways through which a compound exerts its biological effects.
Investigation of Membrane Permeability and Intracellular Accumulation Mechanisms in vitro
No in vitro studies on the membrane permeability or intracellular accumulation of this compound have been reported. This type of research is essential for understanding the pharmacokinetic properties of a compound and its ability to reach its intracellular targets.
Advanced Analytical Methodologies for the Research and Characterization of 2 Chloro 1 Methyl 1h Benzo D Imidazol 6 Amine and Its Derivatives
Spectroscopic Techniques for Structural Elucidaion of Novel Compounds
Spectroscopic methods are indispensable tools in the structural analysis of organic molecules. By probing the interaction of electromagnetic radiation with matter, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the atomic connectivity, functional groups, and electronic nature of a compound.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. nih.govmdpi.comresearchgate.netpreprints.orgresearchgate.netbeilstein-journals.orgrsc.orgusm.mynih.govnih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy allows for the identification of the number and type of protons in a molecule, their electronic environment, and their proximity to other protons. For a compound like 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine, one would expect distinct signals for the aromatic protons on the benzimidazole (B57391) ring, the N-methyl protons, and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amine group and the electron-withdrawing chlorine atom.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing connectivity between protons and carbons. mdpi.comresearchgate.netusm.myugm.ac.id COSY experiments reveal proton-proton couplings, helping to assign protons on the aromatic ring. HMBC experiments show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the substitution pattern on the benzimidazole core.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Benzimidazoles Data is illustrative and based on known shifts for similar benzimidazole structures. Actual values for this compound may vary.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 8.0 | 110 - 145 |
| N-CH₃ | 3.5 - 4.0 | 30 - 35 |
| NH₂ | Broad signal, variable | - |
| C-Cl | - | 115 - 125 |
| C-NH₂ | - | 140 - 150 |
| C=N | - | 150 - 160 |
IR spectroscopy is particularly useful for identifying characteristic functional groups. In the IR spectrum of this compound, one would expect to observe N-H stretching vibrations from the amine group, C-H stretching from the aromatic ring and methyl group, C=N and C=C stretching vibrations from the benzimidazole ring, and a C-Cl stretching vibration.
Raman spectroscopy , a light-scattering technique, provides information about molecular vibrations, similar to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and can be a valuable tool for characterizing the benzimidazole ring system. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.net
Table 2: Typical Infrared Absorption Frequencies for Benzimidazole Derivatives Data is illustrative and based on known frequencies for similar benzimidazole structures.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (amine) | Stretch | 3300 - 3500 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (methyl) | Stretch | 2850 - 2960 |
| C=N (imidazole) | Stretch | 1610 - 1650 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1250 - 1350 |
| C-Cl | Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. rsc.orgusm.mynih.govnih.govrrpharmacology.ru The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, which in this case is the substituted benzimidazole ring system. The position and intensity of the absorption bands are sensitive to the substituents on the ring and the solvent used. For this compound, the π-π* transitions of the aromatic system are expected to be the most prominent features in the UV-Vis spectrum.
Table 3: Illustrative UV-Vis Absorption Maxima for Benzimidazole Derivatives Data is illustrative and based on known values for similar benzimidazole structures.
| Solvent | λmax (nm) | Transition Type |
| Ethanol (B145695) | 240 - 250 | π → π |
| Ethanol | 270 - 290 | π → π |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. nih.govpreprints.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high level of accuracy allows for the determination of the elemental formula of a molecule. For this compound, HRMS would be used to confirm its molecular formula (C₈H₈ClN₃) by comparing the experimentally measured exact mass with the theoretically calculated mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable, providing further confirmation of the presence of a chlorine atom in the molecule.
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas. nih.gov The resulting fragment ions are then analyzed to provide information about the structure of the parent ion. By analyzing the fragmentation pattern of the molecular ion of this compound, it is possible to deduce the connectivity of the atoms and confirm the proposed structure. For example, the loss of a methyl group, a chlorine atom, or cleavage of the imidazole (B134444) ring would produce characteristic fragment ions that can be used to piece together the molecular structure.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique used to determine the three-dimensional structure of a molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can construct an electron density map and, from that, a detailed model of the molecular structure. nih.gov This method is instrumental in confirming the connectivity of atoms and establishing the stereochemistry of chiral centers, ultimately allowing for the determination of the absolute configuration of a molecule. nih.gov
The structural elucidation of benzimidazole derivatives by SC-XRD has been widely reported. nih.govnih.govnih.gov For instance, in the analysis of a related benzimidazole derivative, N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide, SC-XRD confirmed the molecular structure and provided detailed information on bond lengths and angles. nih.gov Similarly, the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was determined using this technique, revealing a twisted conformation. nih.gov
Table 1: Representative Crystallographic Data for a Benzimidazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.876(5) |
| β (°) | 98.765(1) |
| Volume (ų) | 1998.3(14) |
| Z | 4 |
Note: The data presented in this table is illustrative for a representative benzimidazole derivative and not specific to this compound.
Co-crystallization is a technique used to form a single crystal from two or more different molecules. In pharmaceutical research, co-crystallizing a compound with its biological target, such as an enzyme or receptor, can provide invaluable information about their binding interactions at the atomic level. These studies are crucial for structure-based drug design.
The co-crystallization of benzimidazole derivatives with various co-formers, including carboxylic acids, has been successfully achieved. researchgate.net These studies demonstrate the ability of the benzimidazole scaffold to form stable co-crystals through intermolecular interactions like hydrogen bonding and π–π stacking. researchgate.netresearchgate.net While specific co-crystallization studies of this compound with biological targets are not widely published, the known ability of benzimidazoles to engage in these interactions suggests the feasibility of such experiments. science.gov These studies would be pivotal in understanding its mechanism of action and in the rational design of more potent derivatives.
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification, isolation, and purity assessment of synthesized compounds. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. It offers high resolution and sensitivity for separating complex mixtures. When coupled with a mass spectrometer (LC-MS), it provides not only retention time data but also mass-to-charge ratio information, which is invaluable for peak identification and confirmation. lcms.cz
HPLC methods are routinely used for the analysis of benzimidazole derivatives to determine purity and quantify impurities. srce.hr A typical HPLC method for a benzimidazole derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
Table 2: Illustrative HPLC Method Parameters for Benzimidazole Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
Note: This table provides a general example of an HPLC method and would require optimization for the specific analysis of this compound.
LC-MS is particularly useful for identifying byproducts and degradation products in the synthesis of benzimidazoles. srce.hr The mass spectrometry data allows for the tentative identification of unknown peaks based on their molecular weight, which can then be confirmed by synthesizing the proposed impurity standard.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. ijcrt.org By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of products. rsc.orgnih.govderpharmachemica.com
In the synthesis of benzimidazole derivatives, TLC is routinely employed to determine the completion of the reaction. rsc.orgrsc.org A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is often used as the eluent. rsc.org The spots can be visualized under UV light or by using a staining agent. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of a compound in a given solvent system and helps in identifying the components of the reaction mixture.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide |
| methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate |
| acetonitrile |
| methanol |
| hexane |
Emerging Research Applications and Future Directions for 2 Chloro 1 Methyl 1h Benzo D Imidazol 6 Amine Derivatives
Development as Chemical Probes for Biological Systems
The development of chemical probes is a critical aspect of modern chemical biology, enabling the interrogation of complex biological systems. Derivatives of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine are emerging as versatile scaffolds for the design of such probes.
Use in Target Validation and Pathway Deconvolution Studies
While direct studies on this compound for target validation are still emerging, the broader class of benzimidazole (B57391) derivatives has been instrumental in this area. Target validation is a crucial step in drug discovery, confirming that a specific biological target is involved in the mechanism of action of a compound. nih.gov Phenotypic drug discovery, which identifies molecules that produce a desired effect in cells or organisms, often yields compounds with unknown targets. nih.gov The subsequent process of target deconvolution is essential to understand the compound's mechanism and to develop it further. nih.gov The structural features of this compound derivatives, which can be readily modified, make them suitable candidates for the development of chemical probes to aid in these validation and deconvolution efforts.
Application in Affinity Chromatography and Proteomics Research
Affinity chromatography is a powerful technique for purifying and identifying target proteins from complex biological mixtures. Chemical probes based on bioactive molecules are immobilized on a solid support to selectively capture their binding partners. The benzimidazole core, present in this compound, offers a stable and synthetically tractable platform for the attachment of linkers and reactive groups necessary for immobilization. While specific applications of this compound derivatives in this context are not yet widely reported, the general utility of benzimidazoles in proteomics research suggests a promising future for this compound class.
Integration into Advanced Materials and Supramolecular Assemblies
The electronic and structural properties of this compound derivatives make them attractive candidates for the development of advanced materials with novel functions.
Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in telecommunications, optical information processing, and other advanced technologies. ymerdigital.com Organic molecules with extended π-conjugation and charge-transfer characteristics often exhibit significant NLO responses. ymerdigital.com Research on related benzimidazole and imidazo[1,2-a]pyridine (B132010) derivatives has demonstrated their potential as NLO materials. ymerdigital.comresearchgate.net For instance, studies on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (B111656) styryl extended dyes have shown that the presence of electron-donating and electron-withdrawing groups can enhance their NLO properties. ymerdigital.com The this compound scaffold, with its inherent electronic asymmetry, presents a promising framework for the design of new NLO materials. Computational studies, such as those employing Density Functional Theory (DFT), are valuable tools for predicting and understanding the NLO properties of such molecules. ymerdigital.comacs.org
Table 1: Calculated NLO Properties of Selected Imidazo[1,2-a]pyridine Dyes
| Dye | Intrinsic Polarizability (α) | Intrinsic First Hyperpolarizability (β) | Intrinsic Second Hyperpolarizability (γ) |
|---|---|---|---|
| Dye 4b | 0.2229 – 0.2336 | 0.0269 - 0.0324 | -0.0137 - -0.0144 (negative), 0.0034 - 0.0036 (positive) |
Data from a study on 2-chloroimidazo[1,2-a]pyridine (B1597247) derivatives, which are structurally related to the subject compound. ymerdigital.com
Design of Functional Polymers and Nanomaterials
The incorporation of specific molecular motifs into polymers and nanomaterials can impart them with unique functions. The benzimidazole unit is a known component in the design of coordination polymers, where it can act as a ligand to coordinate with metal ions. mdpi.com These materials can exhibit interesting properties such as luminescence, which is relevant for applications in sensors and displays. mdpi.com The this compound scaffold, with its multiple potential coordination sites, could be a valuable building block for the creation of novel functional polymers and nanomaterials. Further research in this area could lead to the development of materials with tailored electronic, optical, or catalytic properties.
Contribution to New Chemical Entity (NCE) Discovery Research
The discovery of new chemical entities (NCEs) is the cornerstone of pharmaceutical innovation. The benzimidazole core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net A wide range of benzimidazole derivatives have been synthesized and evaluated for various therapeutic applications, including as anticancer agents. acs.orgnih.gov
Derivatives of 1H-benzo[d]imidazole have been designed and synthesized with the aim of discovering new anticancer agents. acs.orgnih.gov In some studies, these compounds have been shown to target human topoisomerase I, an enzyme crucial for DNA replication in cancer cells. acs.orgnih.gov The synthetic accessibility of the benzimidazole scaffold allows for the systematic modification of substituents to optimize biological activity and other drug-like properties. acs.orgnih.gov The this compound core provides a unique starting point for the generation of diverse chemical libraries for screening against a variety of biological targets, thus contributing significantly to the ongoing search for novel therapeutics.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
Utility as a Privileged Scaffold in Medicinal Chemistry Research Programs
The benzimidazole core is a well-established privileged scaffold due to its structural similarity to purine (B94841) nucleobases, allowing it to interact with a wide array of biological targets. researchgate.netresearchgate.net Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govnih.gov The therapeutic success of benzimidazole-containing drugs validates the importance of this scaffold in medicinal chemistry.
The this compound structure is a prime candidate for exploitation in research programs for several reasons:
The 2-Chloro Position: The chlorine atom at the C-2 position acts as a versatile chemical handle. It is a leaving group that can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols. derpharmachemica.com This allows for the straightforward synthesis of a wide range of 2-substituted derivatives, enabling extensive structure-activity relationship (SAR) studies. For instance, reaction with primary amines can yield N-substituted-1H-benzo[d]imidazol-2-amine derivatives. derpharmachemica.com
The N-1 Methyl Group: The methyl group at the N-1 position prevents the formation of regioisomers that can occur with N-H benzimidazoles during alkylation reactions. This simplifies synthesis and purification, ensuring that subsequent modifications are predictable. Furthermore, N-1 substitution can enhance the lipophilicity and metabolic stability of the molecule, which are crucial pharmacokinetic properties. nih.gov
The 6-Amino Group: The amino group at the C-6 position provides another site for diversification. It can be acylated, alkylated, or used in condensation reactions to attach various side chains or other ring systems. This position is known to be important for modulating the biological activity of benzimidazole derivatives. nih.govnih.gov
The combination of these features allows for three-dimensional exploration of chemical space around a rigid core, making it an ideal starting point for generating focused libraries of compounds for high-throughput screening against various biological targets.
Strategies for Enhancing Selectivity and Potency for Specific Research Targets
Structure-activity relationship studies on benzimidazole derivatives have consistently shown that modifications at the N-1, C-2, and C-5/C-6 positions are critical for tuning biological activity, potency, and selectivity. nih.gov
Table 1: Key Positions for Modification on the Benzimidazole Scaffold and Their Impact
| Position | Type of Modification | Potential Impact on Activity |
|---|---|---|
| C-2 | Nucleophilic substitution (e.g., with amines, thiols) | Directly interacts with target binding sites; crucial for potency. |
| N-1 | Alkylation/Arylation (e.g., benzyl (B1604629) groups) | Influences solubility, metabolic stability, and can increase anticancer activity. nih.gov |
| C-6 | Acylation, Alkylation, Arylation | Modulates physicochemical properties and can be critical for target selectivity. |
For derivatives of this compound, several strategies can be employed to enhance selectivity and potency:
Systematic Variation at the 2-Position: By replacing the chloro group with a systematically varied series of amines (aliphatic, aromatic, heterocyclic), researchers can probe the specific steric and electronic requirements of a target's binding pocket. For example, introducing a benzothiazole-6-sulphonamide moiety at this position has been shown to yield potent and selective inhibitors of human carbonic anhydrase isoforms II and VII. tandfonline.comnih.govresearchgate.net
Functionalization of the 6-Amino Group: The 6-amino group can be converted into amides, sulfonamides, or Schiff bases to introduce new interaction points (e.g., hydrogen bond donors/acceptors) or to attach larger moieties that can target adjacent pockets on the protein surface. For instance, converting a 5-amino-1H-benzo[d]imidazole-2-thiol into various Schiff bases has produced potent α-glucosidase inhibitors. acs.org This suggests that similar modifications at the 6-position could be a fruitful strategy.
Hybrid Molecule Design: A powerful strategy involves creating hybrid molecules by linking the benzimidazole scaffold to another pharmacophore. For example, combining the benzimidazole structure with a 1,2,3-triazole moiety has been explored in the in-silico design of novel EGFR inhibitors for lung cancer. tandfonline.com The 6-amino group of the title compound is an ideal anchor point for attaching such pharmacophores via a suitable linker.
By systematically applying these derivatization strategies, libraries of compounds can be generated and screened to identify molecules with optimized potency and selectivity for specific enzymes, receptors, or other biological targets.
Future Research Directions and Unexplored Avenues
The potential of the this compound scaffold is far from fully realized. Future research efforts can be guided by modern computational techniques and the development of more efficient and sustainable synthetic methodologies.
Computational Drug Discovery and Rational Design of Next-Generation Probes
In silico methods are indispensable tools in modern medicinal chemistry for accelerating the drug discovery process. nih.govnih.gov For the this compound scaffold, computational approaches can be pivotal in rationally designing the next generation of chemical probes.
Molecular Docking: This technique can be used to predict the binding modes and affinities of virtual libraries of derivatives within the active site of a target protein. nih.govnih.gov For example, docking studies of benzimidazole-based compounds against targets like cyclin-dependent kinase 8 (CDK-8) have helped to understand key drug-receptor interactions. nih.gov A similar approach could be used to screen virtual derivatives of the title compound against a panel of cancer-related kinases or other targets.
Pharmacophore-Based Screening: If a known ligand for a target exists, a pharmacophore model can be generated to define the essential steric and electronic features required for binding. This model can then be used to screen virtual libraries to identify novel derivatives that fit the model. tandfonline.com
ADME/Toxicity Prediction: Computational models can predict the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of designed compounds before they are synthesized. tandfonline.comnih.gov This allows researchers to prioritize the synthesis of compounds with more favorable drug-like properties.
Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic properties of molecules, such as the HOMO-LUMO energy gap, which relates to molecular reactivity and stability. researchgate.net This information can help in understanding the chemical behavior of the designed probes.
By integrating these computational tools, researchers can move from a trial-and-error approach to a more focused, rational design strategy, saving time and resources while increasing the probability of discovering potent and selective molecules.
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
While classical methods for benzimidazole synthesis often require harsh conditions, expensive reagents, or hazardous solvents, recent years have seen the development of more efficient and environmentally friendly protocols. researchgate.netacs.org Future work on this compound derivatives should leverage these advancements.
Green Catalysts: A variety of catalysts have been developed to promote benzimidazole synthesis under milder conditions. These include the use of Lewis acids, such as ZrOCl₂·8H₂O, mdpi.com and heterogeneous catalysts like ZrO₂–Al₂O₃ solid acids or various nanoparticles (e.g., ZnO-NPs), which offer advantages such as high yields, short reaction times, and catalyst recyclability. rsc.orgfigshare.comsemanticscholar.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of N-substituted benzimidazoles can be achieved with significantly reduced reaction times and often improved yields compared to conventional heating. nih.govrsc.org
Solvent-Free and Aqueous Conditions: Performing reactions under solvent-free conditions or in water as a green solvent minimizes the use of volatile and often toxic organic solvents. eprajournals.comeprajournals.comdntb.gov.ua Several protocols for benzimidazole synthesis now utilize these sustainable approaches. mdpi.comeprajournals.com
Table 2: Comparison of Synthetic Methodologies for Benzimidazole Synthesis
| Method | Conditions | Advantages |
|---|---|---|
| Conventional Heating | Often requires harsh acids (e.g., polyphosphoric acid) and high temperatures. acs.org | Well-established, widely used. |
| Microwave-Assisted | Microwave irradiation, often with a catalyst. nih.gov | Rapid reaction times, higher yields. nih.gov |
| Nano-Catalyzed | Use of nanoparticles (e.g., ZnO) as catalysts. figshare.comsemanticscholar.org | High efficiency, catalyst recyclability, mild conditions. rsc.orgfigshare.com |
| Solvent-Free | Grinding or heating reactants without a solvent. rsc.orgeprajournals.com | Environmentally friendly, reduced waste. eprajournals.comeprajournals.com |
By adopting these modern synthetic strategies, the exploration of the chemical space around the this compound scaffold can be performed more efficiently and sustainably, paving the way for the discovery of novel research tools and potential therapeutic leads.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine, and how can reaction parameters be optimized to enhance yield and purity?
Multi-step synthetic routes often involve halogenation, alkylation, and cyclization reactions. For example, analogous benzimidazole derivatives are synthesized using temperature-controlled steps and catalysts (e.g., palladium or copper-based systems) to ensure regioselectivity . Optimization can be guided by model reactions, such as solvent and base selection (e.g., dichloromethane and diisopropylethylamine for improved esterification yields in related imidazole syntheses) . Purity is maintained via column chromatography or recrystallization, with reaction progress monitored by TLC or HPLC.
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound in academic research?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are essential for confirming functional groups and substitution patterns. Mass spectrometry (MS) validates molecular weight, while melting point analysis assesses purity . For electronic properties, UV-Vis spectroscopy and X-ray crystallography may resolve ambiguities in planar or non-planar configurations, as seen in related benzothiazole derivatives .
Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactive sites of this compound?
Hybrid functionals like B3LYP (Becke’s three-parameter exchange and Lee-Yang-Parr correlation) are effective for modeling electron density and frontier molecular orbitals (HOMO/LUMO). These calculations predict electrophilic/nucleophilic sites, guiding experimental reactivity studies . Basis sets such as 6-31G* are recommended for balancing accuracy and computational cost.
Advanced Research Questions
Q. What experimental and computational approaches are recommended to reconcile discrepancies between predicted reactivity (e.g., via DFT) and observed chemical behavior in this compound?
Iterative refinement is key: compare DFT-predicted reaction pathways (e.g., nucleophilic aromatic substitution at the chloro position) with kinetic experiments (e.g., Hammett plots). Discrepancies in activation energies may arise from solvent effects or non-covalent interactions (e.g., hydrogen bonding) not fully captured in gas-phase models . Cross-validation with spectroscopic data (e.g., NMR chemical shifts) helps refine computational parameters .
Q. What molecular descriptors should be prioritized to improve the oral bioavailability of this compound derivatives in preclinical development?
Key descriptors include:
- Rotatable bonds : ≤10 to reduce conformational flexibility .
- Polar surface area (PSA) : ≤140 Ų to enhance intestinal permeability . Substituent modifications (e.g., replacing the chloro group with a fluorine atom) can lower PSA while maintaining bioactivity. In vitro Caco-2 cell assays validate permeation rates.
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric features of this compound in enzyme inhibition assays?
Systematic structural variations (e.g., substituents at the 2-chloro or 1-methyl positions) are tested against target enzymes (e.g., kinases or cytochrome P450 isoforms). Quantitative SAR (QSAR) models correlate electronic (e.g., Hammett σ values) or steric parameters (e.g., molar refractivity) with IC₅₀ values . For example, bulky substituents on the benzimidazole ring may enhance binding affinity in hydrophobic enzyme pockets, as observed in thiazolo-pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
